Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-
Brand Name:
Vulcanchem
CAS No.:
159912-44-4
VCID:
VC20900122
InChI:
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1
SMILES:
CC(C)(C)OC(=O)NC1C=CCC1O
Molecular Formula:
C10H17NO3
Molecular Weight:
199.25 g/mol
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-
CAS No.: 159912-44-4
Cat. No.: VC20900122
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159912-44-4 |
|---|---|
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | tert-butyl N-[(1S,5S)-5-hydroxycyclopent-2-en-1-yl]carbamate |
| Standard InChI | InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 |
| Standard InChI Key | RSUHUFNWMMJITO-YUMQZZPRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1C=CC[C@@H]1O |
| SMILES | CC(C)(C)OC(=O)NC1C=CCC1O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1C=CCC1O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator